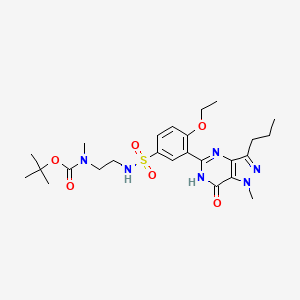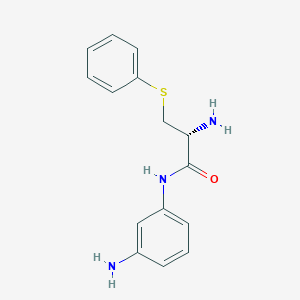
3-Cyclopentyl-2-(4-methylsulfonylphenyl)prop-2-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclopentyl-2-(4-methylsulfonylphenyl)prop-2-en-1-ol is a chemical compound with the molecular formula C15H20O3S and a molecular weight of 280.383 g/mol . It is known for its unique structure, which includes a cyclopentyl group and a methylsulfonylphenyl group attached to a prop-2-en-1-ol backbone .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-2-(4-methylsulfonylphenyl)prop-2-en-1-ol typically involves the reaction of cyclopentyl bromide with 4-methylsulfonylphenylacetylene under specific conditions . The reaction is carried out in the presence of a palladium catalyst and a base, such as triethylamine, to facilitate the coupling reaction . The product is then purified using column chromatography to obtain the desired compound with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality .
化学反应分析
Types of Reactions
3-Cyclopentyl-2-(4-methylsulfonylphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Cyclopentyl-2-(4-methylsulfonylphenyl)prop-2-en-1-ol has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-Cyclopentyl-2-(4-methylsulfonylphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways . The compound is believed to inhibit certain enzymes and signaling pathways, leading to its observed biological effects . Further research is needed to fully elucidate the molecular mechanisms involved .
相似化合物的比较
Similar Compounds
3-Cyclopentyl-2-(4-methylphenyl)prop-2-en-1-ol: Similar structure but lacks the sulfonyl group.
3-Cyclopentyl-2-(4-methoxyphenyl)prop-2-en-1-ol: Contains a methoxy group instead of a methylsulfonyl group.
Uniqueness
3-Cyclopentyl-2-(4-methylsulfonylphenyl)prop-2-en-1-ol is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties . This group enhances the compound’s reactivity and potential biological activities compared to its analogs .
属性
分子式 |
C15H20O3S |
|---|---|
分子量 |
280.4 g/mol |
IUPAC 名称 |
3-cyclopentyl-2-(4-methylsulfonylphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C15H20O3S/c1-19(17,18)15-8-6-13(7-9-15)14(11-16)10-12-4-2-3-5-12/h6-10,12,16H,2-5,11H2,1H3 |
InChI 键 |
VOYHEJLDOJNPCR-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=CC2CCCC2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


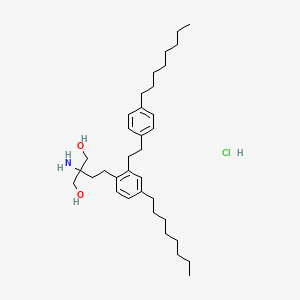
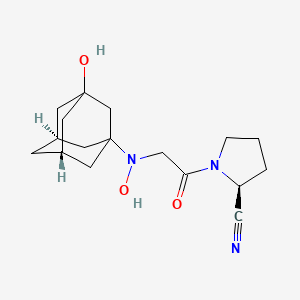
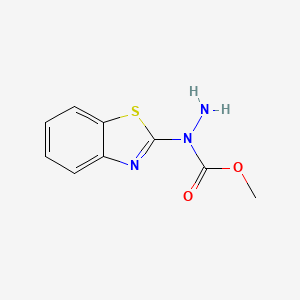
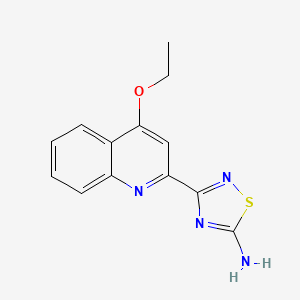
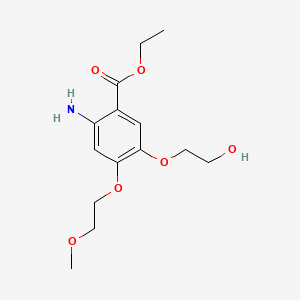
![2-Bromo-6-(hydroxymethyl)-7-methyl-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one](/img/structure/B13864887.png)

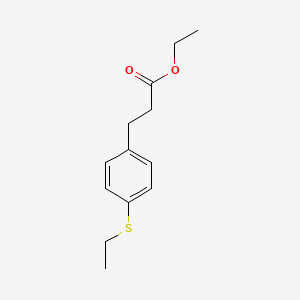
![3-[(4-propylphenyl)sulfamoyl]benzoic Acid](/img/structure/B13864920.png)

![(S)-N-[(Phenylmethoxy)carbonyl]-L-leucyl-N-(1-formyl-3-methylbutyl)-L-leucinamide; Calpain inhibitor IV-2](/img/structure/B13864937.png)

